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Compound of Interest

Compound Name: (R)-1-(3-fluorophenyl)ethanamine

Cat. No.: B1336576 Get Quote

CAS Number: 761390-58-3 Molecular Formula: C₈H₁₀FN

This technical guide provides an in-depth overview of (R)-1-(3-fluorophenyl)ethanamine, a

chiral amine of significant interest in pharmaceutical research and development. The document

details its chemical and physical properties, outlines common synthetic methodologies with a

focus on asymmetric synthesis, and explores its applications as a key building block in the

development of therapeutic agents, particularly those with anticonvulsant activity.

Physicochemical and Spectroscopic Data
(R)-1-(3-fluorophenyl)ethanamine is a fluorinated aromatic amine that is typically a liquid at

room temperature.[1] Its key properties are summarized in the table below. The introduction of

a fluorine atom can influence the molecule's electronic properties, metabolic stability, and

binding affinity to biological targets, making it a valuable moiety in drug design.
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Property Value Reference

CAS Number 761390-58-3 [2]

Molecular Formula C₈H₁₀FN [1]

Molecular Weight 139.17 g/mol [1]

Appearance Liquid [1]

Density 1.059 g/cm³ [3]

Boiling Point 81 °C at 9 mmHg

Flash Point 72.1 °C [3]

InChI Key
ASNVMKIDRJZXQZ-

ZCFIWIBFSA-N
[1]

Canonical SMILES
C--INVALID-LINK--

C1=CC=CC(F)=C1
[2]

While specific NMR data for the (R)-enantiomer is not readily available in the searched

literature, typical chemical shifts for similar structures can be inferred. The aromatic protons

would appear in the range of 6.8-7.4 ppm, the methine proton adjacent to the nitrogen at

approximately 4.2 ppm, the amine protons as a broad singlet, and the methyl protons around

1.3-1.4 ppm.

Synthesis and Experimental Protocols
The enantioselective synthesis of (R)-1-(3-fluorophenyl)ethanamine is crucial for its

application in pharmaceuticals, where a single enantiomer is often responsible for the desired

therapeutic effect. Asymmetric reductive amination of the prochiral ketone, 3'-

fluoroacetophenone, is the most common and efficient strategy.

Biocatalytic Asymmetric Reductive Amination
Biocatalysis, utilizing enzymes such as transaminases (TAs) or reductive aminases (RedAms),

offers a green and highly selective method for the synthesis of chiral amines.[4][5]

Experimental Protocol: Transaminase-Mediated Synthesis
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This protocol is a generalized representation based on common practices for transaminase

reactions.

Materials:

3'-Fluoroacetophenone (substrate)

Amine donor (e.g., isopropylamine or L-alanine)

Transaminase enzyme (e.g., ATA-200 or an evolved variant)

Pyridoxal-5'-phosphate (PLP) (cofactor)

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

Organic co-solvent (e.g., DMSO), if required to improve substrate solubility

Procedure:

In a temperature-controlled reaction vessel, dissolve the buffer salts in deionized water to

the desired concentration (e.g., 100 mM).

Add the cofactor PLP to a final concentration of approximately 1 mM.

Add the transaminase enzyme to the buffer solution.

In a separate vessel, dissolve the 3'-fluoroacetophenone in a minimal amount of a suitable

organic co-solvent like DMSO if it has low aqueous solubility.

Add the amine donor to the buffer-enzyme solution in excess (e.g., 5-10 equivalents).

Initiate the reaction by adding the substrate solution to the reaction mixture.

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to

determine the conversion of the ketone and the enantiomeric excess of the amine product.
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Once the reaction has reached completion, the enzyme can be removed by centrifugation

or filtration.

The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl

acetate or methyl tert-butyl ether).

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered,

and the solvent is removed under reduced pressure to yield the crude (R)-1-(3-
fluorophenyl)ethanamine.

Further purification can be achieved by distillation or column chromatography if necessary.

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, fontname="Arial",

fontsize=12, label="Biocatalytic Reductive Amination Workflow", labelloc="t", labeljust="c"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9,

color="#5F6368"];

Substrate [label="3'-Fluoroacetophenone"]; AmineDonor [label="Amine Donor (e.g.,

Isopropylamine)"]; Enzyme [label="Transaminase + PLP in Buffer"]; Reaction [label="Reaction

Mixture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring

[label="Reaction Monitoring (HPLC/GC)"]; Workup [label="Extraction & Purification"]; Product

[label="(R)-1-(3-fluorophenyl)ethanamine", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

Substrate -> Reaction; AmineDonor -> Reaction; Enzyme -> Reaction; Reaction -> Monitoring

[label="Sampling"]; Monitoring -> Reaction [style=dashed]; Reaction -> Workup

[label="Reaction Completion"]; Workup -> Product; } } Caption: Workflow for the biocatalytic

synthesis of (R)-1-(3-fluorophenyl)ethanamine.

Applications in Drug Development
Chiral amines are prevalent structural motifs in a vast number of pharmaceuticals and bioactive

compounds. (R)-1-(3-fluorophenyl)ethanamine serves as a valuable chiral building block in

the synthesis of more complex molecules, particularly in the field of neuroscience.
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Precursor for Anticonvulsant Agents
Research has indicated that derivatives of (R)-1-(3-fluorophenyl)ethanamine are being

investigated for their potential as anticonvulsant drugs.[6][7] The specific stereochemistry of the

amine is often critical for the desired pharmacological activity and for minimizing off-target

effects. The fluorinated phenyl ring can enhance the metabolic stability and blood-brain barrier

penetration of the final drug candidate.

The general approach involves the coupling of (R)-1-(3-fluorophenyl)ethanamine with various

scaffolds to generate a library of compounds that are then screened for their efficacy in animal

models of epilepsy, such as the maximal electroshock (MES) and subcutaneous

pentylenetetrazole (scPTZ) tests.[6][8]

Safety and Handling
(R)-1-(3-fluorophenyl)ethanamine should be handled with appropriate safety precautions in a

well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and

respiratory irritation.[1] Standard personal protective equipment, including safety goggles,

gloves, and a lab coat, should be worn when handling this compound. For detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.

In conclusion, (R)-1-(3-fluorophenyl)ethanamine is a key chiral intermediate with significant

applications in the synthesis of novel therapeutic agents. The development of efficient and

selective synthetic methods, particularly biocatalytic routes, has made this building block more

accessible for drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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